molecular formula C15H13N3O3S B2568468 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 941924-99-8

2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B2568468
CAS RN: 941924-99-8
M. Wt: 315.35
InChI Key: XABHHJFWJZEHLD-UHFFFAOYSA-N
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Description

“2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred .


Molecular Structure Analysis

The molecular structure of “2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” can be confirmed by IR, 1H-NMR, 13C-NMR and HRMS studies .


Chemical Reactions Analysis

The chemical reactions of “2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” involve acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to afford amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to give amino derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” can be inferred from its molecular structure. It has a molecular weight of 256.30 .

Future Directions

Thiazolo[3,2-a]pyrimidines, including “2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide”, are considered a promising class of bioactive heterocyclic compounds encompassing a diverse range of biological activities such as anti-inflammatory, antihypertensive, antifungal, antibiofilm, antibacterial, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, antitubercular, glutamate receptor antagonistic, 5-HT2a receptor antagonistic and group II metabotropic glutamate receptor antagonist activities . Therefore, they have a significant potential for future research and development in medicinal chemistry.

properties

IUPAC Name

2-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-12(14(20)18-7-8-22-15(18)16-9)17-13(19)10-5-3-4-6-11(10)21-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABHHJFWJZEHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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